Clamidoxic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Clamidoxic acid is a carboxylic acid characterized by its unique structure and properties, which include a carboxyl functional group (-COOH) attached to a nitrogen-containing heterocyclic ring. This compound belongs to a class of organic molecules that exhibit significant biological activity and potential therapeutic applications. The presence of both the carboxylic acid and the nitrogen moiety contributes to its reactivity and interaction with various biological systems.

- Esterification: Clamidoxic acid can react with alcohols in the presence of an acid catalyst to form esters through Fischer esterification. This reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, leading to the formation of an ester and water .

- Amide Formation: When reacted with amines, Clamidoxic acid can form amides. This process typically requires heating or an activating agent, as direct reaction is hindered by the basicity of amines .

- Decarboxylation: Under certain conditions, Clamidoxic acid may undergo decarboxylation, where it loses carbon dioxide, potentially leading to the formation of simpler organic compounds .

Clamidoxic acid exhibits a range of biological activities, making it a compound of interest in pharmacology:

- Antimicrobial Properties: Research indicates that Clamidoxic acid has antimicrobial effects against various pathogens. Its structure allows it to disrupt bacterial cell walls or interfere with metabolic processes .

- Anti-inflammatory Effects: Some studies suggest that Clamidoxic acid may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

- Potential in Cancer Therapy: Preliminary studies indicate that Clamidoxic acid may have anticancer properties, possibly through mechanisms that induce apoptosis in cancer cells .

The synthesis of Clamidoxic acid can be achieved through several methods:

- From Carboxylic Acid Precursors: Clamidoxic acid can be synthesized from simpler carboxylic acids through multi-step reactions involving cyclization and functional group modifications. This often includes the use of reagents such as thionyl chloride for activating the carboxylic acid .

- Direct Synthesis from Amines: Another method involves reacting specific amines with appropriate carboxylic acids under controlled conditions to yield Clamidoxic acid directly. This approach may require catalysts or heat to facilitate the reaction .

Clamidoxic acid has several applications across various fields:

- Pharmaceutical Industry: Due to its biological activity, Clamidoxic acid is explored for use in drug formulations aimed at treating infections and inflammatory diseases.

- Agricultural Chemistry: Its antimicrobial properties make it a candidate for developing agricultural biocides or fungicides.

- Chemical Research: Clamidoxic acid serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules for research purposes.

Interaction studies involving Clamidoxic acid focus on its behavior in biological systems:

- Protein Binding Studies: Research indicates that Clamidoxic acid can interact with various proteins, influencing their activity and stability. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics.

- Metabolic Pathway Analysis: Studies have shown that Clamidoxic acid undergoes metabolic transformations in living organisms, which can affect its efficacy and safety profile .

Clamidoxic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Salicylic Acid | Contains a hydroxyl group adjacent to a carboxylic group | Known for anti-inflammatory effects |

| Acetylsalicylic Acid | Ester derivative of salicylic acid | Widely used as an analgesic |

| Benzoic Acid | Simple aromatic carboxylic acid | Used as a preservative |

| 2-Aminobenzoic Acid | Contains an amino group | Exhibits different biological activities |

Clamidoxic acid is unique due to its heterocyclic structure combined with both carboxylic and nitrogen functionalities, which enhances its reactivity compared to simpler compounds like benzoic or salicylic acids.

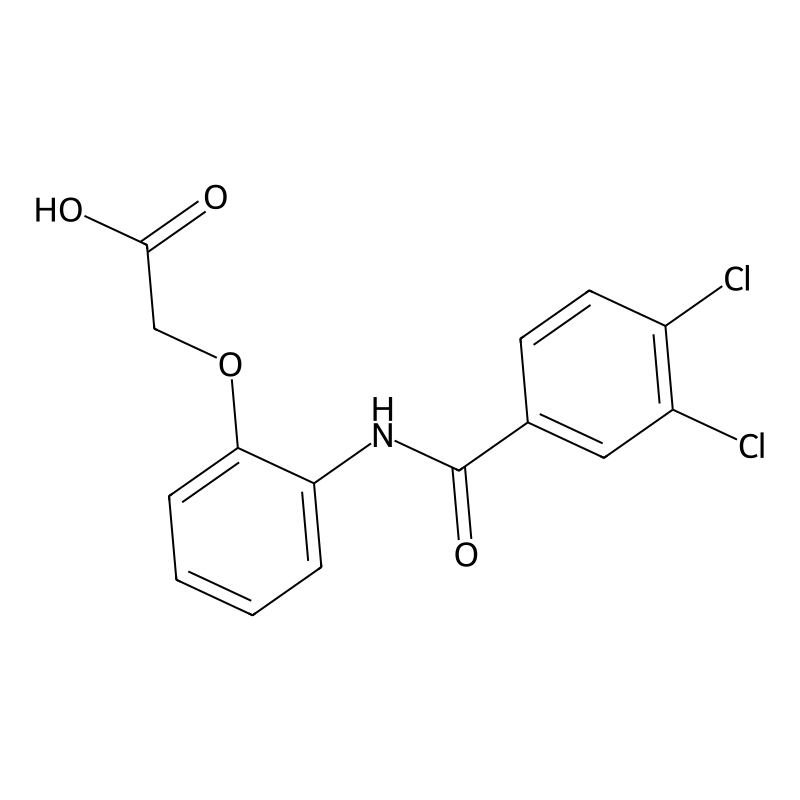

Clamidoxic acid, with the molecular formula C15H11Cl2NO4, represents a phenoxyacetic acid derivative with a complex molecular architecture that incorporates multiple functional groups arranged in a specific spatial configuration [1] [2]. The compound has a molecular weight of 340.158 g/mol and is characterized by its unique structural arrangement consisting of two aromatic rings connected through an amide linkage and an ether bond [5] [7].

The molecular architecture of clamidoxic acid features a 2-phenoxyacetic acid moiety connected to a 3,4-dichlorobenzamide group [2] [5]. The core structure consists of a phenoxy group attached to an acetic acid through an ether linkage, with the phenyl ring further substituted with an amide group at the ortho position [1] [22]. This amide group connects to a 3,4-dichlorobenzene ring, creating the complete molecular framework of the compound [5] [7].

The spatial arrangement of clamidoxic acid reveals a non-planar structure due to the rotational freedom around single bonds, particularly at the ether and amide linkages [22] [9]. This three-dimensional configuration contributes significantly to the compound's physicochemical properties and reactivity patterns [5] [22].

The International Union of Pure and Applied Chemistry (IUPAC) name for clamidoxic acid is 2-[2-[(3,4-dichlorobenzoyl)amino]phenoxy]acetic acid, which systematically describes the arrangement of atoms and functional groups within the molecule [5] [7]. The compound is registered with the Chemical Abstracts Service (CAS) number 6170-69-0, providing a unique identifier for this specific chemical entity [7] [22].

Functional Groups and Reactivity

Clamidoxic acid contains several key functional groups that define its chemical reactivity and behavior in various environments [5] [6]. These functional groups include a carboxylic acid moiety, an amide linkage, an ether bond, two aromatic rings, and chlorine substituents [6] [13].

The carboxylic acid group (-COOH) present at the terminus of the acetic acid moiety is responsible for the acidic properties of clamidoxic acid [13] [15]. This functional group can participate in typical carboxylic acid reactions, including salt formation with bases, esterification with alcohols, and amide formation with amines [13]. The reactivity of the carboxylic acid group is influenced by the electronic effects transmitted through the molecular structure, particularly from the aromatic rings and chlorine substituents [12] [13].

Table 1: Functional Groups in Clamidoxic Acid and Their Reactivity

| Functional Group | Position in Structure | Chemical Reactivity |

|---|---|---|

| Carboxylic acid (-COOH) | Terminal group on acetic acid moiety | Acidic, can form salts, esters, and amides |

| Amide (-NHCO-) | Linking the phenoxy and dichlorobenzoyl moieties | Stable to hydrolysis, can participate in hydrogen bonding |

| Ether (-O-) | Connecting phenyl ring to acetic acid group | Relatively inert, resistant to cleavage under normal conditions |

| Aromatic rings | Two benzene rings (phenoxy and dichlorobenzene) | Can undergo electrophilic aromatic substitution reactions |

| Halogen substituents (Cl) | Positions 3 and 4 on one benzene ring | Electron-withdrawing, affects reactivity of aromatic ring |

The amide linkage (-NHCO-) in clamidoxic acid connects the phenoxy group to the dichlorobenzoyl moiety [5] [17]. This functional group is relatively stable to hydrolysis under neutral conditions but can be cleaved under strongly acidic or basic conditions [13] [17]. The amide group also serves as both a hydrogen bond donor (through the NH) and acceptor (through the C=O), contributing to intermolecular interactions [6] [17].

The ether linkage (-O-) connecting the phenyl ring to the acetic acid group is relatively inert under most conditions [6] [13]. This functional group provides structural flexibility while remaining resistant to cleavage under normal reaction conditions [6] [15].

The two aromatic rings in clamidoxic acid can undergo typical electrophilic aromatic substitution reactions, although their reactivity is modified by the presence of other functional groups [6] [13]. The phenoxy ring is activated toward electrophilic attack due to the electron-donating effect of the oxygen atom, while the dichlorobenzene ring is deactivated due to the electron-withdrawing effects of the chlorine atoms [12] [13].

The chlorine substituents at positions 3 and 4 on one of the benzene rings exert electron-withdrawing effects that influence the electronic distribution throughout the molecule [5] [12]. These substituents decrease the electron density in the aromatic ring, making it less reactive toward electrophilic substitution reactions but potentially more reactive toward nucleophilic aromatic substitution [12] [13].

Physicochemical Characteristics

Clamidoxic acid exhibits distinctive physicochemical characteristics that are determined by its molecular structure and the presence of various functional groups [1] [5]. These properties influence its behavior in different environments and its potential applications in various fields [5] [22].

At room temperature, clamidoxic acid exists as a solid, likely in the form of a crystalline powder, which is a common physical state for phenoxyacetic acid derivatives with similar molecular weights [5] [15]. The presence of aromatic rings and functional groups capable of hydrogen bonding contributes to the solid-state stability of the compound [15] [22].

Table 2: Physicochemical Properties of Clamidoxic Acid

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid at room temperature | Crystalline powder |

| Solubility in Water | Low solubility | Common characteristic of phenoxyacetic acid derivatives |

| Solubility in Organic Solvents | Soluble in alcohols, chloroform, and other organic solvents | Follows typical solubility pattern of carboxylic acids |

| Melting Point | Not specifically reported in literature | Expected to be >100°C based on similar compounds |

| Boiling Point | Not specifically reported in literature | Expected to decompose before boiling |

| pKa | Estimated ~4.0-4.5 | Typical for phenoxyacetic acids |

| LogP (Octanol-Water Partition Coefficient) | Estimated ~3.0-3.5 | Moderately lipophilic |

| Hydrogen Bond Donors | 2 (carboxylic acid and amide NH) | Capable of hydrogen bond donation |

| Hydrogen Bond Acceptors | 5 (carboxylic acid O×2, amide O, ether O, amide N) | Capable of hydrogen bond acceptance |

The solubility profile of clamidoxic acid follows patterns typical of carboxylic acids with aromatic substituents [14] [15]. It exhibits limited solubility in water due to the presence of hydrophobic aromatic rings and chlorine substituents, which counteract the hydrophilic nature of the carboxylic acid group [14] [23]. However, the compound is expected to be soluble in various organic solvents, particularly alcohols and chloroform, due to its ability to form hydrogen bonds and its lipophilic character [14] [15].

The acid-base properties of clamidoxic acid are primarily determined by the carboxylic acid functional group [13] [15]. The compound is expected to have a pKa value in the range of 4.0-4.5, which is typical for phenoxyacetic acid derivatives [13] [15]. This acidity allows clamidoxic acid to form salts with bases, which may alter its solubility and other physicochemical properties [13] [22].

The partition coefficient (LogP) of clamidoxic acid is estimated to be in the range of 3.0-3.5, indicating a moderately lipophilic character [5] [22]. This property is influenced by the presence of aromatic rings and chlorine substituents, which contribute to lipophilicity, while the carboxylic acid and amide groups contribute to hydrophilicity [5] [14].

Clamidoxic acid possesses both hydrogen bond donor and acceptor sites, which influence its intermolecular interactions and solubility characteristics [6] [17]. The compound contains two hydrogen bond donors (the carboxylic acid OH and the amide NH) and five hydrogen bond acceptors (the carboxylic acid oxygens, the amide oxygen, the ether oxygen, and the amide nitrogen) [6] [17]. These hydrogen bonding capabilities play a significant role in determining the compound's behavior in various environments and its interactions with other molecules [14] [17].

Stereochemical and Isomeric Considerations

Clamidoxic acid presents several important stereochemical and isomeric considerations that influence its structural diversity and potential properties [8] [9]. Understanding these aspects is crucial for a comprehensive characterization of the compound [8] [22].

From a stereochemical perspective, clamidoxic acid is classified as an achiral molecule with no defined stereocenters [9] [22]. The absence of chiral centers is confirmed by the molecular structure, which does not contain any carbon atoms bonded to four different substituents [8] [22]. Consequently, clamidoxic acid does not exhibit optical activity and does not exist as enantiomers [9] [22].

Table 3: Isomeric Considerations for Clamidoxic Acid

| Isomer Type | Presence in Clamidoxic Acid | Significance |

|---|---|---|

| Constitutional Isomers | Possible through rearrangement of functional groups | Different constitutional isomers would have different chemical properties |

| Positional Isomers | Possible through different positions of chlorine atoms on the benzene ring | Different chlorine positions would affect electronic distribution and reactivity |

| Geometric Isomers | None (no C=C double bonds with different substituents) | Not applicable |

| Stereoisomers | None (no chiral centers) | Not applicable (achiral molecule) |

| Conformational Isomers | Present due to rotation around single bonds | Different conformers may exist in solution due to rotation around single bonds |

While clamidoxic acid does not exhibit stereoisomerism related to chiral centers, it can exist in various conformational states due to rotation around single bonds, particularly at the ether linkage and the amide bond [8] [9]. These conformational isomers represent different spatial arrangements of the same molecular connectivity and can interconvert through rotation around single bonds [8] [24]. The energy barriers between these conformers determine their relative populations in solution and their potential influence on the compound's properties [9] [24].

Constitutional isomerism is another consideration for clamidoxic acid, as the same molecular formula (C15H11Cl2NO4) could potentially represent different structural arrangements of atoms [8] [24]. For instance, positional isomers could exist with the chlorine atoms located at different positions on the benzene ring, such as 2,3-dichloro or 2,4-dichloro arrangements instead of the 3,4-dichloro pattern in clamidoxic acid [5] [24]. These constitutional isomers would have distinct chemical properties and reactivities due to the different electronic distributions and steric environments [8] [24].

The absence of carbon-carbon double bonds with different substituents on each carbon means that clamidoxic acid does not exhibit geometric isomerism (cis-trans isomerism) [8] [9]. Similarly, the compound does not contain any E/Z centers as confirmed by structural analysis [9] [22].